(2-Amino-4-methylpentyl)dimethylamine
Description
(2-Amino-4-methylpentyl)dimethylamine is a branched-chain amine derivative featuring a dimethylamine group attached to a 2-amino-4-methylpentyl backbone. Evidence from product catalogs indicates that the compound has been discontinued commercially, limiting accessible experimental data .
Properties
IUPAC Name |
1-N,1-N,4-trimethylpentane-1,2-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H20N2/c1-7(2)5-8(9)6-10(3)4/h7-8H,5-6,9H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYGGWSCXCCJJFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(CN(C)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601290133 | |
| Record name | N1,N1,4-Trimethyl-1,2-pentanediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601290133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72080-90-1 | |
| Record name | N1,N1,4-Trimethyl-1,2-pentanediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=72080-90-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N1,N1,4-Trimethyl-1,2-pentanediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601290133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Amino-4-methylpentyl)dimethylamine typically involves the reaction of 4-methylpentan-2-amine with dimethylamine under controlled conditions . The reaction is carried out in the presence of a suitable solvent, such as anhydrous methanol, and may require the use of a catalyst to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial-grade equipment to ensure efficiency and safety .
Chemical Reactions Analysis
Types of Reactions
(2-Amino-4-methylpentyl)dimethylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield amine oxides, while reduction can produce primary amines .
Scientific Research Applications
(2-Amino-4-methylpentyl)dimethylamine has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of biochemical pathways and as a probe for investigating enzyme activities.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Mechanism of Action
The mechanism of action of (2-Amino-4-methylpentyl)dimethylamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biochemical effects . The exact pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogues
Structurally similar compounds include diisopropylamine, diisobutylamine, and other branched amines with dimethylamine moieties.
Table 1: Structural and Functional Comparisons
Thermal Stability and Decomposition Behavior
Thermal analysis of dimethylamine derivatives, including polyoxometalate salts (e.g., compound 1a in ), reveals distinct decomposition pathways:
- Dimethylamine-based salts (e.g., compound 1a) : Decomposition in helium involves endothermic elimination of water and dimethylamine, while synthetic air triggers exothermic oxidation of dimethylamine at similar temperatures (~300°C). Redox reactions between reducing cations and oxidizing anions are observed .
- Diisopropylamine/Diisobutylamine : Typically exhibit lower thermal stability than dimethylamine derivatives due to steric hindrance, with decomposition often occurring below 300°C.
Table 2: Thermal Decomposition Profiles
*Data inferred from structural analogues.
Reactivity with Oxidizing Agents and Acids
- This compound: Likely incompatible with strong acids, halogens, and oxidizing agents (e.g., peroxides, nitrates) due to the dimethylamine group, analogous to dimethylamine’s hazards .
- Dimethylamine : Reacts violently with acrylate aldehyde, maleic anhydride, and oxidizing agents. Corrosive to metals like aluminum, copper, and zinc .
- Diisobutylamine/Diisopropylamine : Share similar incompatibilities but may exhibit reduced reactivity compared to dimethylamine due to steric bulk.
Analytical Detection Challenges
Chromatographic analysis of dimethylamine (DMA) and its derivatives faces challenges:
Biological Activity
Overview
(2-Amino-4-methylpentyl)dimethylamine, also known by its CAS number 72080-90-1, is an organic compound with the molecular formula C8H20N2 and a molecular weight of 144.26 g/mol. This compound has garnered attention in various fields including chemistry, biology, and medicine due to its potential biological activities and applications.
The synthesis of this compound typically involves the reaction of 4-methylpentan-2-amine with dimethylamine under controlled conditions. The compound can undergo various chemical reactions such as oxidation, reduction, and nucleophilic substitution, which can lead to the formation of amine oxides, primary amines, and substituted derivatives respectively.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. This interaction can modulate the activity of these targets, leading to various biochemical effects. The compound has been studied for its potential effects on the central nervous system (CNS), including coordination and reflex actions .
Biological Activity
Research has indicated that this compound may exhibit several biological activities:
- CNS Effects : Studies have shown that the compound can influence CNS functions, potentially leading to dose-dependent clinical signs affecting coordination and autonomic functions .
- Potential Therapeutic Applications : There is ongoing investigation into its use as a precursor for drug development due to its ability to modulate enzyme activities and influence biochemical pathways.
Case Studies
Several studies have explored the biological effects of this compound:
- Toxicity Studies : In a study involving mice, the compound was administered at various doses (125 mg/kg to 1000 mg/kg). Observations indicated dose-related clinical signs affecting CNS coordination and reflexes. Mortality was noted within 24 to 72 hours after dosing, highlighting significant toxicity at higher concentrations .
- Genotoxicity Assessments : Preliminary assessments have indicated that this compound may induce mutations in certain cell lines, suggesting potential genotoxic properties. Further studies are required to elucidate these effects in vivo and in vitro .
Research Applications
The compound's applications extend across various scientific domains:
- Chemistry : It serves as a reagent in organic synthesis and as a building block for more complex molecules.
- Biology : Used in studies investigating biochemical pathways and enzyme activities.
- Medicine : Explored for therapeutic applications, particularly in drug development.
Summary Table of Biological Activities
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
